2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-2-ol
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Overview
Description
2-[2-(Aminomethyl)bicyclo[221]heptan-2-yl]propan-2-ol is a complex organic compound characterized by a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of bicyclo[2.2.1]heptan-2-ol with aminomethyl reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways.
Medicine: Explored for its therapeutic properties and potential drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Shares a similar bicyclic structure but lacks the aminomethyl group.
Norborneol: Another bicyclic alcohol with different substituents.
Borneol: A bicyclic alcohol with a different configuration and functional groups.
Uniqueness
2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-2-ol is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]propan-2-ol |
InChI |
InChI=1S/C11H21NO/c1-10(2,13)11(7-12)6-8-3-4-9(11)5-8/h8-9,13H,3-7,12H2,1-2H3 |
InChI Key |
DQLWJQXQTYLYEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CC2CCC1C2)CN)O |
Origin of Product |
United States |
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